N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
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Description
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, also known as ACEA, is a synthetic cannabinoid receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Novel Synthetic Approaches
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, highlighting a new rearrangement sequence for the synthesis of both anthranilic acid derivatives and oxalamides. This method offers a high-yielding and operationally simple route for producing such compounds, potentially applicable to the synthesis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide (Mamedov et al., 2016).
Catalysis and Ligand Behavior
Research into oxalamide-based carbenes, such as the investigation of their reactivity with various substrates, provides valuable insights into their potential as catalysts or ligands in organic synthesis and organometallic chemistry. The study of oxalamide-based carbene's reactivity towards different molecules opens up avenues for novel catalytic processes and the development of new materials (Braun et al., 2012).
Crystal Structure and Characterization
The detailed characterization of similar compounds, including crystal structure analysis, spectroscopy, and reactivity studies, lays the groundwork for understanding the properties of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide. Such analyses are crucial for the application of these compounds in material science, pharmaceuticals, and catalysis (Tang et al., 2009).
properties
IUPAC Name |
N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c1-25-17(15-9-5-6-10-16(15)20)13-22-19(24)18(23)21-12-11-14-7-3-2-4-8-14/h5-7,9-10,17H,2-4,8,11-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBHSKMEYPFCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide |
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